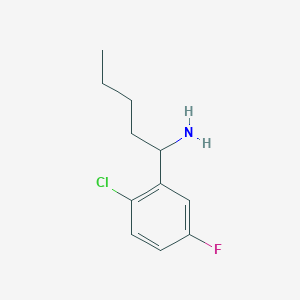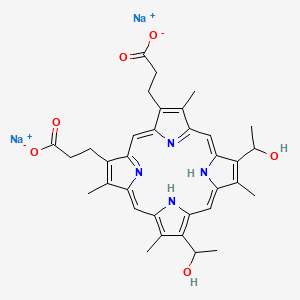
HematoporphyrinIXdisodiumsalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hematoporphyrin IX disodium salt is a derivative of hematoporphyrin, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring and play crucial roles in biological systems, such as heme in hemoglobin. Hematoporphyrin IX disodium salt is particularly significant in medical and scientific research due to its photodynamic properties, making it useful in photodynamic therapy (PDT) for cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hematoporphyrin IX disodium salt typically involves the modification of hematoporphyrin. One common method includes the reaction of hematoporphyrin with sodium hydroxide to form the disodium salt. The process can be summarized as follows:
Starting Material: Hematoporphyrin.
Reagent: Sodium hydroxide (NaOH).
Reaction Conditions: The reaction is usually carried out in an aqueous solution at a controlled temperature to ensure complete conversion to the disodium salt.
Industrial Production Methods: Industrial production of hematoporphyrin IX disodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of hematoporphyrin are reacted with sodium hydroxide.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
化学反应分析
Types of Reactions: Hematoporphyrin IX disodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the porphyrin ring structure.
Substitution: Substitution reactions can introduce different functional groups into the porphyrin ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin diones, while substitution can yield various halogenated porphyrins.
科学研究应用
Hematoporphyrin IX disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study porphyrin chemistry and its derivatives.
Biology: Investigated for its role in biological systems and its interaction with biomolecules.
Medicine: Widely used in photodynamic therapy (PDT) for treating cancers. It accumulates in cancer cells and, upon activation by light, produces reactive oxygen species that kill the cancer cells.
Industry: Employed in the development of photodynamic agents and other therapeutic compounds.
作用机制
The mechanism by which hematoporphyrin IX disodium salt exerts its effects, particularly in photodynamic therapy, involves several steps:
Accumulation: The compound selectively accumulates in cancer cells.
Activation: Upon exposure to specific wavelengths of light, it becomes activated.
Reactive Oxygen Species (ROS) Production: The activated compound generates reactive oxygen species.
Cell Death: The ROS induce cell death through oxidative damage to cellular components, including membranes, proteins, and DNA.
Molecular Targets and Pathways: The primary molecular targets include cellular membranes and organelles. The pathways involved are those related to oxidative stress and apoptosis (programmed cell death).
相似化合物的比较
- Protoporphyrin IX
- Deuteroporphyrin IX
- Photofrin
- Zinc protoporphyrin IX
- Cobalt protoporphyrin IX
属性
分子式 |
C34H36N4Na2O6 |
|---|---|
分子量 |
642.7 g/mol |
IUPAC 名称 |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C34H38N4O6.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);;/q;2*+1/p-2 |
InChI 键 |
BFPKGLJYCUYIHO-UHFFFAOYSA-L |
规范 SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C(C)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



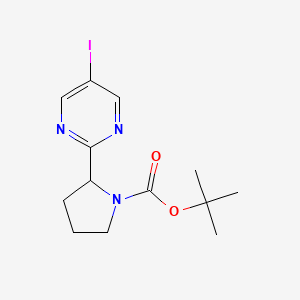
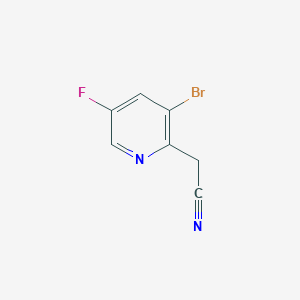
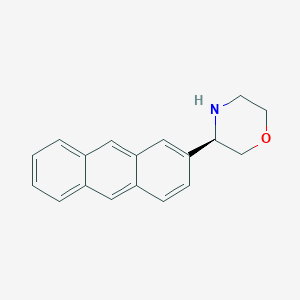

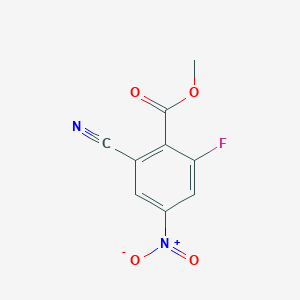
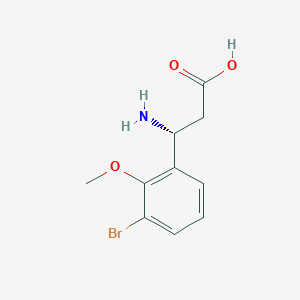
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
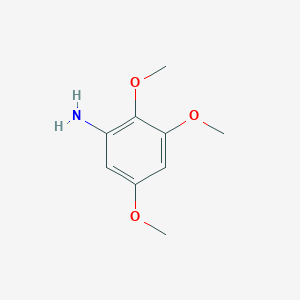
![1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13039006.png)
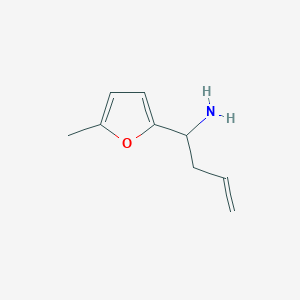
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)
